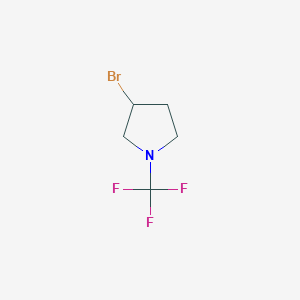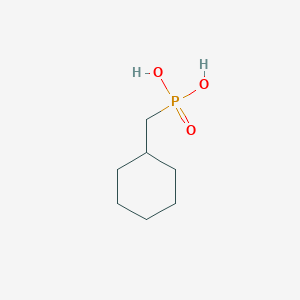
(Cyclohexylmethyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl methylphosphonic acid is an organophosphorus compound that belongs to the class of phosphonic acids It is characterized by the presence of a cyclohexyl group attached to a methylphosphonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylphosphonate with bromotrimethylsilane (BTMS), followed by hydrolysis. This method is favored due to its convenience, high yields, and mild reaction conditions . The reaction proceeds as follows:
Silyldealkylation: Cyclohexylmethylphosphonate is treated with BTMS to form a silylated intermediate.
Hydrolysis: The silylated intermediate is then hydrolyzed with water or methanol to yield cyclohexyl methylphosphonic acid.
Industrial Production Methods
In industrial settings, the production of cyclohexyl methylphosphonic acid may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of microwave-assisted synthesis has been explored to accelerate the reaction and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl methylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the cyclohexyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic acids.
Applications De Recherche Scientifique
Cyclohexyl methylphosphonic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Mécanisme D'action
The mechanism of action of cyclohexyl methylphosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cyclohexyl methylphosphonic acid can be compared with other similar compounds, such as:
- Ethyl methylphosphonic acid (EMPA)
- Isopropyl methylphosphonic acid (IMPA)
- Butyl methylphosphonic acid (BUMPA)
- Isobutyl methylphosphonic acid (IBMPA)
- Pinacolyl methylphosphonic acid (PMPA)
- 2-Ethylhexyl methylphosphonic acid (EHMPA)
Uniqueness
Cyclohexyl methylphosphonic acid is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to other alkyl methylphosphonic acids. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H15O3P |
|---|---|
Poids moléculaire |
178.17 g/mol |
Nom IUPAC |
cyclohexylmethylphosphonic acid |
InChI |
InChI=1S/C7H15O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10) |
Clé InChI |
FXFXTXBSALHPGV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



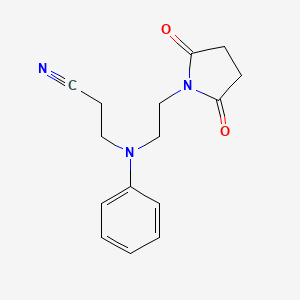
![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
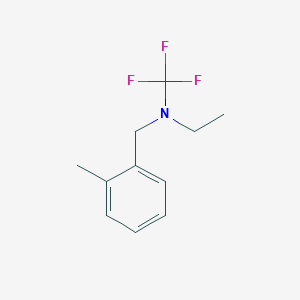
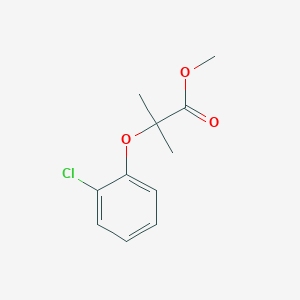
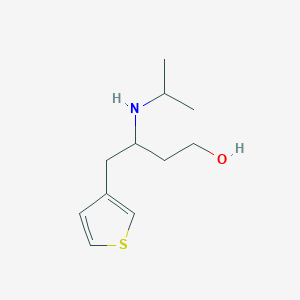
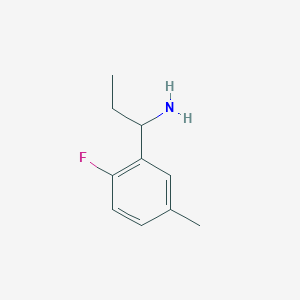
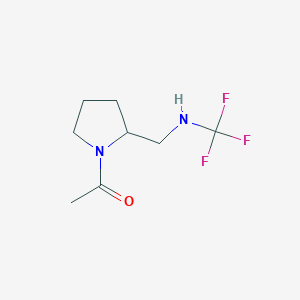
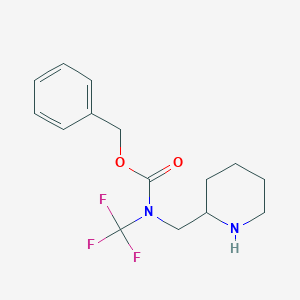

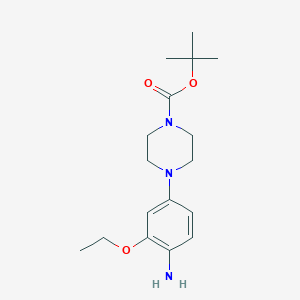
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

